

Measuring Carnosine and its Metabolites in Biological Fluids: Application Notes and Protocols

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These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of **carnosine** and its key metabolites, such as anserine and homocarnosine, in various biological matrices. The methodologies outlined are critical for researchers in fields ranging from sports science and nutrition to neurology and drug development, enabling the accurate assessment of **carnosine**'s physiological roles and therapeutic potential.

Application Notes

Carnosine (β -alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological functions, including pH buffering, antioxidant activities, anti-glycation, and metal ion chelation. [1][2] It is found in high concentrations in skeletal muscle and the brain.[3] The accurate measurement of **carnosine** and its methylated analog, anserine, is crucial for understanding their roles in exercise performance, aging, and various pathological conditions.[4][5]

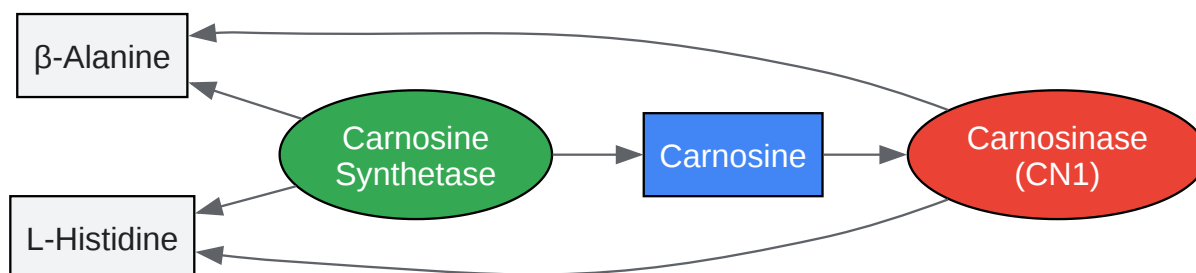
The analysis of **carnosine** in biological fluids presents unique challenges. In human plasma, **carnosine** is rapidly hydrolyzed by the enzyme carnosinase (CN1), making its detection and quantification difficult.[1][6] Therefore, sample preparation and analytical methods must be carefully optimized to ensure accuracy and reproducibility. Urine analysis is a non-invasive

alternative that reflects recent dietary intake and endogenous levels.[6] Erythrocytes also serve as a viable matrix for **carnosine** measurement.[6]

Several analytical techniques are employed for the quantification of **carnosine** and its metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[7][8] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for detecting low concentrations of these analytes in complex biological samples.[9]

Signaling Pathways and Metabolism

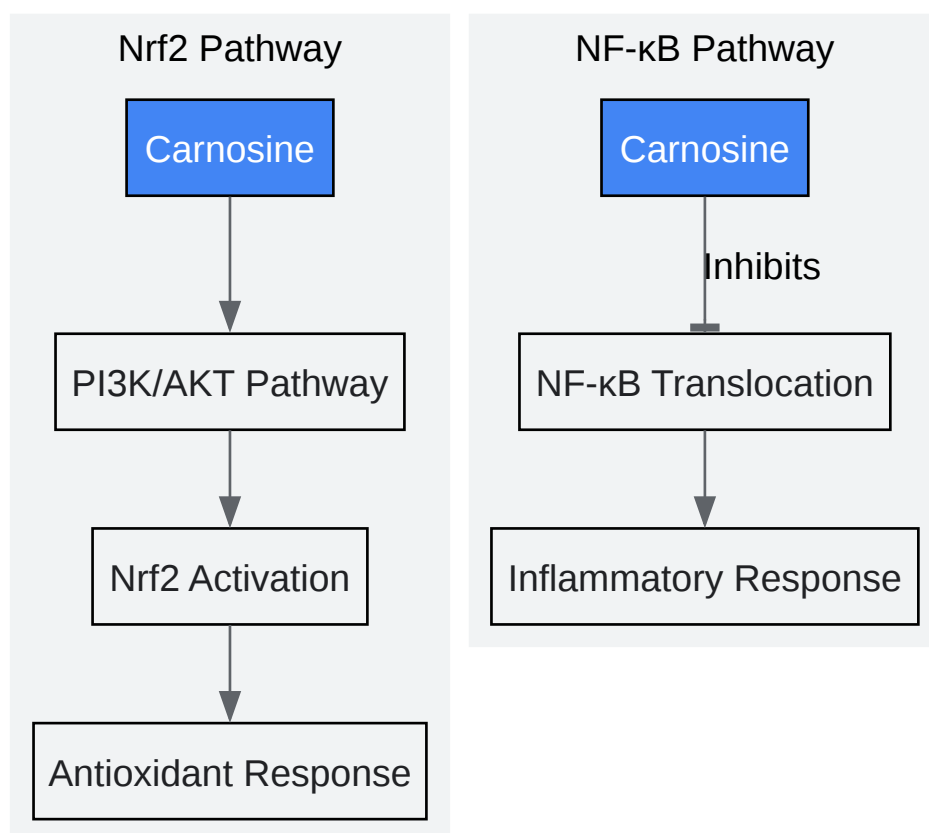
Carnosine metabolism is a well-regulated process. It is synthesized from β -alanine and L-histidine by **carnosine** synthetase.[1] Its degradation is catalyzed by carnosinase, which hydrolyzes it back to its constituent amino acids.[1]



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Caption: **Carnosine** synthesis and degradation pathway.

Carnosine has been shown to modulate several signaling pathways, including those involved in antioxidant defense and inflammation. For instance, it can activate the Nrf2 pathway via the PI3K/AKT signaling cascade and inhibit the NF- κ B pathway.[10]



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Caption: Modulation of Nrf2 and NF-κB pathways by **carnosine**.

Quantitative Data Summary

The following tables summarize quantitative data from various studies for the analysis of **carnosine** and its metabolites in biological fluids.

Table 1: HPLC Methods for **Carnosine** Quantification

Analyte	Matrix	Linearity Range	Limit of Detection (LOD)	Recovery	Reference
L-Carnosine	-	9.8 - 98 mg/L	1 ng	100.5%	[11]
L-Carnosine	Rat Cardiac Muscle	0.5 - 60.96 µg/mL	-	>90%	[12]

Table 2: LC-MS/MS Methods for **Carnosine** and Metabolites Quantification

Analyte(s)	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Anserine	Human Plasma & Urine	-	-	-	[4] [13]
Carnosine	Human Plasma	1.0 nM - 15.0 μ M	-	-	[7]
Carnosine, Anserine	Meat and Bone Meal	-	0.41–3.07 ng/g	0.83–5.71 ng/g	[14]
Carnosine, Anserine, Homocarnosine	Aquatic Species Muscle	50 ng/mL - 10 μ g/mL	10 ng/mL	-	[8]
Carnosine	Urine	-	1.5 fmoles	3 fmoles	[15]

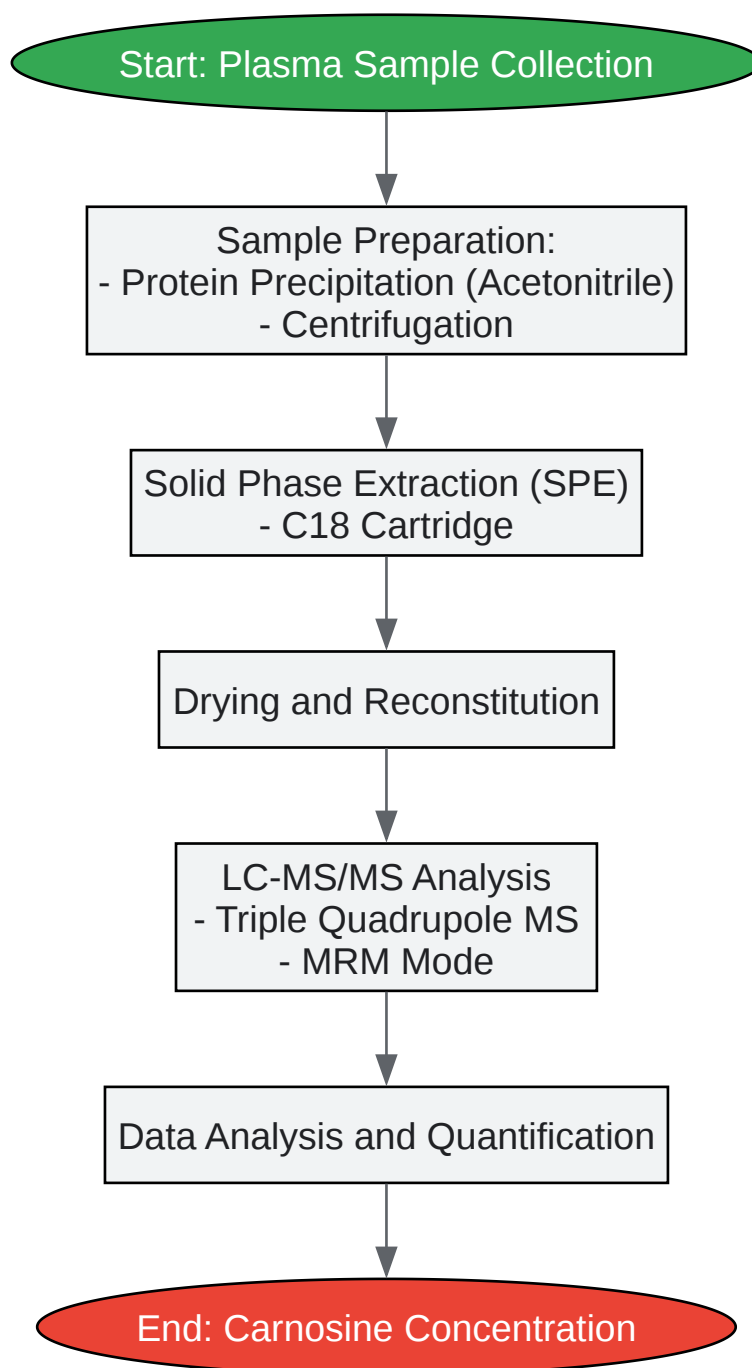
Table 3: Concentrations of **Carnosine** and Anserine in Human Biological Fluids

Analyte	Matrix	Concentration Range	Condition	Reference
Anserine	Plasma	CMAX: 0.54 - 3.12 μ M	Post-ingestion (4-20 mg/kg BW)	[4] [13]
Anserine	Urine	CMAX: 0.09 - 0.72 mg/mg creatinine	Post-ingestion (4-20 mg/kg BW)	[4] [13]
Carnosine	Plasma	80 - 125 nM	Basal levels	[16]

Experimental Protocols

Protocol 1: Quantification of Carnosine in Human Plasma by LC-MS/MS

This protocol is based on the multiple reaction monitoring (MRM) assay for the sensitive quantification of basal **carnosine** levels in human plasma.[7][16]



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Caption: Workflow for **carnosine** quantification in plasma by LC-MS/MS.

1. Materials and Reagents:

- Human plasma collected in EDTA-containing tubes
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- **Carnosine** standard
- Internal Standard (e.g., isotopically labeled **carnosine**)
- C18 Solid Phase Extraction (SPE) cartridges
- Triple quadrupole mass spectrometer coupled with a liquid chromatography system

2. Sample Preparation:

- To 100 μ L of plasma, add 400 μ L of cold acetonitrile to precipitate proteins.[\[17\]](#)
- Vortex the mixture and incubate on ice for 10 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with water.
- Elute the analytes with an appropriate solvent mixture (e.g., methanol/water).
- Dry the eluate under a stream of nitrogen or using a speed-vac.

- Reconstitute the dried sample in 50 µL of water containing 3% ACN for LC-MS/MS analysis. [\[7\]](#)

3. LC-MS/MS Analysis:

- LC Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for **carnosine** and the internal standard. For **carnosine**, a common transition is m/z 227 → 110. [\[6\]](#)

4. Quantification:

- Generate a standard curve by spiking known concentrations of **carnosine** into a blank plasma matrix and processing as described above.
- Calculate the concentration of **carnosine** in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Protocol 2: Quantification of Carnosine in Urine by LC-MS/MS

This protocol is adapted for the measurement of **carnosine** in urine samples, which generally have higher concentrations than plasma. [\[6\]](#)[\[15\]](#)

1. Materials and Reagents:

- Urine samples
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Ammonium formate

- Formic acid
- **Carnosine** standard
- Internal Standard (e.g., **carnosine-d4**)[6]
- UPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

- Thaw frozen urine samples on ice.
- Dilute the urine sample 100-fold in a solution of 75% acetonitrile:25% water containing the internal standard (e.g., 30nM **carnosine-d4**).[6]
- Vortex the mixture.
- The sample is ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

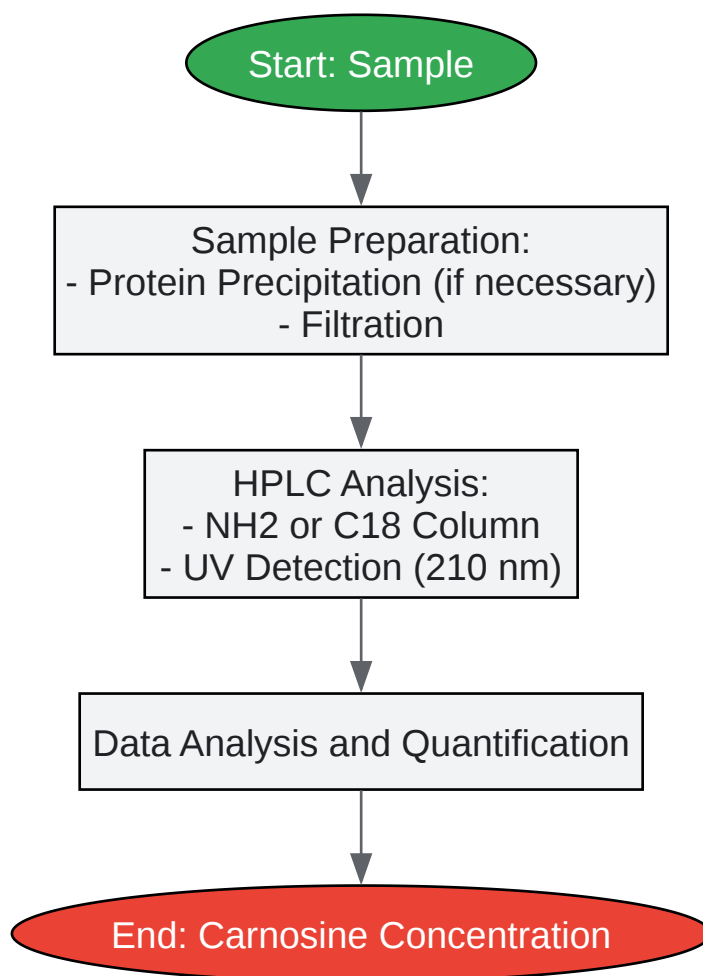
- LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC).[6]
- Mobile Phase A: 10 mM ammonium formate, 0.125% formic acid in 5% acetonitrile: 95% water.[6]
- Mobile Phase B: 10 mM ammonium formate, 0.125% formic acid in 95% acetonitrile: 5% water.[6]
- Flow Rate: 0.55 mL/min.[6]
- Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar analytes.
- Mass Spectrometer: Operate in positive ESI mode.
- MRM Transitions: For **carnosine**: m/z 227 → 110; for **carnosine-d4**: m/z 231 → 110.[6]

4. Quantification:

- Prepare a standard curve using **carnosine** standards in a synthetic urine matrix or a similar diluent.
- Quantify urinary **carnosine** concentration relative to the internal standard and normalize to urinary creatinine levels to account for variations in urine dilution.[15]

Protocol 3: Quantification of Carnosine by HPLC with UV Detection

This protocol provides a more accessible method using HPLC with UV detection, suitable for samples with higher **carnosine** concentrations.[11][12]



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Caption: General workflow for **carnosine** quantification by HPLC-UV.

1. Materials and Reagents:

- Biological sample (e.g., tissue homogenate, supplement)
- Acetonitrile (ACN), HPLC grade
- Methanol, HPLC grade
- Dipotassium phosphate
- Phosphoric acid
- **Carnosine** standard
- HPLC system with a UV detector

2. Sample Preparation:

- For tissue samples, homogenize in a suitable buffer and precipitate proteins with acetonitrile. [\[12\]](#)
- Centrifuge to remove precipitated proteins.
- Filter the supernatant through a 0.45 µm filter before injection.

3. HPLC Analysis:

- Column: Kromasil NH2 column (4.6 mm × 200 mm, 5 µm). [\[11\]](#)
- Mobile Phase: Acetonitrile-methanol-40 mmol·L⁻¹ dibasic potassium phosphate (44:56), with pH adjusted to 6.3 with phosphoric acid. [\[11\]](#)
- Flow Rate: 1.0 mL/min. [\[11\]](#)
- Column Temperature: 35°C. [\[11\]](#)
- Detection Wavelength: 210 nm. [\[11\]](#)[\[12\]](#)

4. Quantification:

- Prepare a calibration curve with a series of **carnosine** standard solutions.
- Determine the concentration of **carnosine** in the samples by comparing their peak areas to the calibration curve.

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